molecular formula C14H15NO B1323525 N-Methyl-1-(2-phenoxyphenyl)methanamine CAS No. 361394-74-3

N-Methyl-1-(2-phenoxyphenyl)methanamine

Cat. No.: B1323525
CAS No.: 361394-74-3
M. Wt: 213.27 g/mol
InChI Key: IMIUMEQDSKHKST-UHFFFAOYSA-N
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Description

Contextualization within the Phenoxyphenyl-Methanamine Class

The phenoxyphenyl-methanamine scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities. The presence of the phenoxy group can significantly influence the molecule's conformational flexibility, lipophilicity, and ability to engage in various intermolecular interactions, including hydrogen bonding and π-π stacking, with biological targets.

The broader class of phenoxyphenyl derivatives has been investigated for its therapeutic potential across several disease areas. For instance, patent literature describes phenoxyphenyl derivatives, including those with a methanamine (CH₂NH₂) functional group, as having potential applications in treating neurological and metabolic disorders. google.com These compounds have been explored for their utility in managing conditions such as Parkinson's disease, obesity, anxiety disorders, central pain, and addiction. google.com The specific substitution pattern on the phenyl rings can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

Significance in Contemporary Drug Discovery Endeavors

The significance of the phenoxyphenyl-methanamine class, and by extension N-Methyl-1-(2-phenoxyphenyl)methanamine, in modern drug discovery lies in its potential to yield novel drug candidates with improved therapeutic profiles. The modular nature of this scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to different parts of the molecule can be correlated with changes in biological activity.

Researchers have synthesized and evaluated various derivatives of this class, exploring the impact of different substituents on the phenoxy and phenyl rings. For example, the introduction of halogen atoms, such as chlorine, has been a common strategy to enhance the pharmacological activity of phenoxyphenyl derivatives. google.com The exploration of such analogs contributes to a deeper understanding of the molecular features required for interaction with specific biological targets.

The following table summarizes the potential therapeutic applications of the broader phenoxyphenyl derivative class as identified in preclinical research:

Therapeutic AreaPotential Application
NeurologyTreatment of Parkinson's disease, anxiety disorders, and central pain. google.com
Metabolic DisordersManagement of obesity. google.com
PsychiatryAddressing addiction and negative symptoms in schizophrenic patients. google.com

While detailed research findings on this compound itself are not extensively reported in publicly available scientific literature, the established biological activities of closely related analogs provide a strong rationale for its investigation. The N-methylation of the methanamine group is a common medicinal chemistry strategy to modulate properties such as membrane permeability, metabolic stability, and receptor affinity. Therefore, this compound represents a logical next step in the exploration of the therapeutic potential of the phenoxyphenyl-methanamine scaffold.

The synthesis of phenoxyphenyl-methanamine derivatives can be achieved through various established chemical routes. A general approach may involve the reduction of a corresponding acid or ester to an alcohol, followed by conversion to a suitable leaving group (e.g., a halide), and subsequent reaction with an appropriate amine. google.com This synthetic accessibility further enhances the attractiveness of this class of compounds for drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(2-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15NO/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIUMEQDSKHKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634675
Record name N-Methyl-1-(2-phenoxyphenyl)methanamine
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361394-74-3
Record name N-Methyl-2-phenoxybenzenemethanamine
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Record name N-Methyl-1-(2-phenoxyphenyl)methanamine
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Record name N-Methyl-N-(2-phenoxybenzyl)amine
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Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for N-Methyl-1-(2-phenoxyphenyl)methanamine Analogues

The synthesis of this compound analogues often involves multi-step processes that can be streamlined through various innovative chemical strategies. These pathways are designed to be efficient and adaptable to a wide range of substrates.

Tandem Synthesis Approaches for N-Methylated Tertiary Amines

A prominent strategy for synthesizing N-methylated tertiary amines is through tandem reactions. One such approach involves an Iridium-catalyzed three-component coupling of carbonyl compounds, amines, and methanol (B129727). rsc.org This method follows a reductive amination/N-methylation sequence, proving effective for a diverse array of substrates with good functional group tolerance. rsc.org The process is particularly valuable for creating unsymmetrical N-methyl tertiary amines, which are highly sought after in medicinal chemistry. rsc.org

Another efficient tandem process utilizes a nickel-based catalyst for the synthesis of N,N-dimethylamines from aldehydes and ammonia. semanticscholar.org This one-pot reaction combines reductive amination of aldehydes with the N-methylation of the resulting primary amines, offering a cost-effective and practical route. semanticscholar.org Furthermore, a ruthenium NNN pincer complex has been successfully employed to catalyze the tandem transformation of nitro compounds into N-methylated amines using methanol as a green methylating agent. nih.gov This method has demonstrated high yields and applicability to complex molecular structures. nih.gov

Strategies for N-Methyl-N-(arylmethyl)formamide Synthesis

The synthesis of N-methyl-N-(arylmethyl)formamides serves as a crucial intermediate step in the preparation of the target amines. One method involves the reaction of N-methylformamide with a strong base to form its anion, which is then reacted with a suitable arylmethyl halide, such as 1-chloromethylnaphthalene. google.com An alternative, milder approach involves reacting N-methylformamide and the arylmethyl halide in the presence of a mild base and a phase transfer catalyst. google.com

Another route to N-methyl-N-phenylformamide involves the reaction of dimethylaniline with dimethylformamide in the presence of a copper catalyst. prepchem.com Additionally, N-methylformamide can be prepared through the reaction of methylamine (B109427) with carbon monoxide or by reacting methyl formate (B1220265) or ethyl formate with methylamine. chemicalbook.comgoogle.com

Preparation of Related Amine Derivatives

The synthesis of related amine derivatives often employs transition metal-catalyzed cross-coupling reactions to form the C-N bond. wjpmr.com For instance, iridium complexes with N-heterocyclic carbene ligands have shown high catalytic activity for the N-methylation of both aliphatic and aromatic primary amines using methanol. organic-chemistry.org A variety of arylmethylamine compounds have been synthesized and are noted for their simple and practical preparation methods, making them suitable for industrial scale-up. google.com The synthesis of N-methyl derivatives of norbelladine, for example, involves a three-step process: formation of imine intermediates, hydrogenation to secondary amines, and subsequent N-methylation. mdpi.com

Advanced Derivatization Techniques for Pharmacological Optimization

To enhance the therapeutic potential of this compound analogues, advanced derivatization techniques are employed. These methods focus on improving properties such as metabolic stability and stereoselectivity.

Synthesis of Analogues with Enhanced Metabolic Stability

Improving metabolic stability is a key objective in drug design. This can be achieved by introducing structural modifications that block common sites of metabolism. researchgate.net For example, introducing steric shields, such as methyl or fluoro substituents, near metabolically labile amide bonds can increase microsomal stability. nih.gov N-methylation of peptides has also been shown to increase their stability against enzymatic degradation. nih.gov

Bioisosteric replacement of amide bonds with structures like oxadiazoles (B1248032) or 1,2,3-triazoles can also lead to improved metabolic stability and other pharmacokinetic properties. nih.gov These modifications aim to create molecules that are more resistant to phase 1 metabolism mediated by cytochrome P450 enzymes. nih.gov

Stereoselective Synthesis and Enantiomeric Evaluation

The chirality of drug molecules can significantly impact their pharmacological activity. Therefore, stereoselective synthesis and the evaluation of enantiomeric purity are critical. Enantioselective synthesis of chiral hydroxylamine-containing heterocycles can be achieved through organocatalytic annulation. acs.org

Determining the enantiomeric excess (e.e.) is essential for developing chiral drugs. nih.gov High-throughput fluorescence-based assays can be used for the rapid determination of e.e. in chiral amines. nih.gov NMR spectroscopy is another powerful tool for determining enantiopurity, often requiring a chiral auxiliary to convert enantiomers into diastereomers that can be distinguished. rsc.org Chiral stationary phases in gas chromatography can also be used to resolve racemic aromatic and aliphatic amines after derivatization. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Fundamental Principles of Structure-Activity Correlation for Phenoxyphenyl-Methanamines

The core principle of SAR for the phenoxyphenyl-methanamine (PPMA) class of compounds is that their biological activity is intrinsically linked to their three-dimensional structure and physicochemical properties. nih.govslideshare.net QSAR extends this by establishing a mathematical relationship between these properties and biological activity. slideshare.netsips.org.in For PPMA derivatives, key physicochemical properties that are often modulated and studied include hydrophobicity, electronic effects, and steric factors. sips.org.in

The fundamental scaffold consists of two aromatic rings linked by an ether oxygen, with a methylaminomethyl group attached to one of the rings. The biological activity can be finely tuned by altering substituents on either aromatic ring, modifying the nature of the linker, or changing the substitution on the nitrogen atom. QSAR models for this class of compounds have been successfully developed to evaluate activities at various biological targets, demonstrating the predictive power of this approach. nih.gov These models help to understand the structural basis of biological activity and predict the properties of new compounds without the need for their synthesis and testing. researchgate.net

Elucidation of Key Structural Motifs Governing Biological Activity

Detailed analysis of the phenoxyphenyl-methanamine scaffold has identified several key structural motifs that are critical in governing its interaction with biological targets.

The N-methyl group is a crucial structural feature. As a tertiary amine, the nitrogen atom in N-Methyl-1-(2-phenoxyphenyl)methanamine is a key site for physiological interactions. The presence of the methyl group, as opposed to a simple primary amine (NH2) or a larger alkyl group, significantly influences the compound's basicity, lipophilicity, and ability to form hydrogen bonds. The removal of an N-methyl group, known as N-demethylation, is a recognized chemical transformation that can have a profound impact on the pharmacological profile of alkaloid compounds, often altering their potency and receptor interaction. researchgate.net This highlights the importance of the N-methyl moiety in defining the biological activity of the parent compound. researchgate.netresearchgate.net

The two aromatic rings (the phenyl ring and the phenoxy ring) offer multiple positions for substitution, and the nature of these substituents dramatically impacts receptor affinity and selectivity. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the aromatic system, influencing interactions with the receptor. sips.org.inresearchgate.net

Research on related structures has shown that:

Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) and electron-donating groups (e.g., -OH, -NH2, -OCH3) can modify the molecule's reactivity and binding affinity. researchgate.netpharmacareerinsider.com

The position of the substituent (ortho, meta, or para) is also critical. Studies on 2-phenoxybenzamides revealed that moving a substituent from a meta to a para position on an aniline ring resulted in a significant increase in biological activity. mdpi.com

Bulky substituents can introduce steric hindrance, which may either prevent ideal binding or, conversely, orient the molecule for a more favorable interaction within a binding pocket. sips.org.innih.gov For instance, in some systems, progressively larger halogen atoms (Fluorine, Chlorine, Bromine) on an aromatic ring can lead to a decrease in receptor affinity, suggesting a sterically constrained binding site. nih.gov

The table below summarizes the impact of different substituents on the activity of various phenoxyphenyl analogues, based on findings from related compound series.

Ring Position/SubstituentType of SubstituentGeneral Effect on Activity/Affinity
Phenyl Ring (para-position)N-Boc piperazinylHigh activity and selectivity observed. mdpi.com
Phenyl Ring (meta-position)N-Boc piperazinylModerate activity. mdpi.com
Phenoxy Ring (para-position)4-FluorophenoxyFavorable for activity. mdpi.com
Phenoxy Ring (para-position)Hydrogen (unsubstituted)Moderate activity. mdpi.com
Aromatic Ring SystemBulky Groups (e.g., Phenyl)Can preserve antagonist activity regardless of other structural configurations. nih.gov
Aromatic Ring SystemSmall Groups (e.g., Methyl, Halogens)Effects can be highly dependent on stereochemistry and position. nih.gov

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The linker connecting the core scaffold to other functional groups, including the length of any alkyl chains, is another key area for optimization. Studies on related phenethylamine derivatives have demonstrated that extending the length of an alkoxy (alkyl-oxy) substituent can significantly increase binding affinities at certain receptors. frontiersin.org For example, increasing the carbon chain length of a 4-alkoxy group on a 2,5-dimethoxyphenethylamine core generally led to increased binding affinity at 5-HT2A and 5-HT2C receptors. frontiersin.org This suggests that the receptor's binding pocket has a hydrophobic region that can accommodate a longer alkyl chain, leading to more favorable interactions. However, there is often an optimal length, beyond which activity may decrease due to steric clashes or unfavorable conformational changes.

Predictive Modeling and QSAR Approaches in Drug Design

In the QSAR modeling of phenoxyphenyl-methanamines, Hammett-type and steric parameters are frequently employed to quantify the electronic and size-related effects of substituents. nih.gov

Hammett Parameters (σ): The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. sips.org.inspu.edu.sy A positive σ value indicates an electron-withdrawing group (e.g., -NO2), while a negative value signifies an electron-donating group (e.g., -CH3). sips.org.inpharmacareerinsider.com These electronic effects are crucial as they can influence how a molecule interacts with its biological target. pharmacareerinsider.com In QSAR studies of PPMAs, Hammett-type values have been used to describe the electronic influence of substituents on both aromatic rings. nih.gov

Steric Parameters: These parameters describe the size and shape of a substituent. A bulky group might physically block a drug from fitting into its binding site. sips.org.in Common steric parameters include Taft's steric parameter (Es) and Verloop STERIMOL parameters, which are calculated from van der Waals radii, bond lengths, and bond angles. spu.edu.symlsu.ac.in These parameters help to model how the bulkiness of different groups affects the compound's ability to interact favorably with a receptor. slideshare.net

The table below lists the Hammett constants for common substituents, illustrating their electronic influence.

SubstituentHammett Constant (σ_para)Electronic Effect
-NO20.78Strongly Electron-Withdrawing
-CN0.66Strongly Electron-Withdrawing
-CF30.54Electron-Withdrawing
-Cl0.23Electron-Withdrawing
-H0.00Neutral (Reference)
-CH3-0.17Electron-Donating
-OCH3-0.27Electron-Donating
-NH2-0.66Strongly Electron-Donating

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By incorporating these and other parameters, robust QSAR models can be built to rationalize the SAR of the phenoxyphenyl-methanamine series and guide the synthesis of future compounds with optimized activity profiles. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

In the exploration of the structure-activity relationships (SAR) of this compound and its analogs as dual serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NA) reuptake inhibitors, three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are invaluable computational tools. While specific CoMFA and CoMSIA studies on this compound are not extensively detailed in publicly available literature, the application of these techniques to the broader class of phenoxyphenylmethanamine derivatives and other dual serotonin-norepinephrine reuptake inhibitors (SNRIs) provides a robust framework for understanding its interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET).

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR method that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. For a series of 1-(2-phenoxyphenyl)methanamine analogs, a CoMFA study would involve the following steps:

Molecular Modeling and Alignment: A set of analogs with known inhibitory activities against SERT and NET would be constructed and their low-energy conformations determined. A crucial step is the alignment of these molecules based on a common structural scaffold, which for this series would be the phenoxyphenylmethanamine core.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule are calculated.

Partial Least Squares (PLS) Analysis: The resulting matrix of interaction energies is then correlated with the biological activity data (e.g., pIC50 values for SERT and NET inhibition) using PLS analysis. This statistical method generates a QSAR model that can predict the activity of new, untested compounds.

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure would likely lead to changes in biological activity. For instance, green contours might indicate regions where bulky substituents increase activity, while yellow contours could show where they decrease it. Similarly, blue contours might represent areas where positive charge enhances activity, and red contours where negative charge is favorable. For the 1-(2-phenoxyphenyl)methanamine series, CoMFA could elucidate the optimal steric and electrostatic properties of substituents on both the phenoxy and phenyl rings for potent dual reuptake inhibition.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A key difference in CoMSIA is the use of a Gaussian function to calculate the similarity indices at each grid point, which results in smoother and more interpretable contour maps.

For this compound and its analogs, a CoMSIA study would provide a more detailed understanding of the non-covalent interactions governing their binding to SERT and NET. The additional hydrophobic and hydrogen-bonding fields can be particularly insightful. For example, the phenoxy and phenyl rings contribute significantly to the hydrophobic character of the molecule, and CoMSIA could pinpoint specific regions where enhancing hydrophobicity would be beneficial for activity. Furthermore, the methanamine moiety can act as a hydrogen bond donor, and the ether oxygen as a hydrogen bond acceptor; CoMSIA maps would reveal the importance of these interactions with specific amino acid residues in the transporter binding pockets.

A hypothetical CoMSIA study on 1-(2-phenoxyphenyl)methanamine derivatives might yield the following insights, summarized in the interactive data table below:

Field TypeFavorable Modification for High ActivityUnfavorable Modification for High Activity
Steric Bulky groups at the para-position of the phenoxy ring.Large substituents on the phenyl ring.
Electrostatic Electron-withdrawing groups on the phenoxy ring.Positively charged groups near the ether linkage.
Hydrophobic Increased hydrophobicity on the phenoxy ring.Polar substituents on the phenyl ring.
H-Bond Donor Presence of a hydrogen bond donor on the amine.Absence of a hydrogen bond donor on the amine.
H-Bond Acceptor Presence of a hydrogen bond acceptor on the phenoxy ring.Additional hydrogen bond acceptors on the phenyl ring.

These 3D-QSAR approaches are powerful tools for rational drug design, enabling the optimization of lead compounds like this compound to achieve higher potency and selectivity for their biological targets.

Pseudoreceptor Models for Ligand-Receptor Interactions

Pseudoreceptor models offer a computational approach to understanding ligand-receptor interactions in the absence of a high-resolution crystal structure of the receptor. For targets like the serotonin transporter (SERT), where obtaining experimental structures can be challenging, pseudoreceptor models provide a valuable tool for rationalizing the structure-activity relationships of inhibitors such as this compound.

A pseudoreceptor model is essentially a computationally derived representation of the active site of a biological target. It is constructed based on the 3D structures and biological activities of a series of known ligands. The model consists of a collection of interaction points, or "pseudo-atoms," that represent the steric, electrostatic, and hydrophobic properties of the receptor's binding pocket.

The development of a pseudoreceptor model for the interaction of 1-(2-phenoxyphenyl)methanamine analogs with SERT would typically involve these steps:

Ligand Set Selection and Alignment: A diverse set of 1-(2-phenoxyphenyl)methanamine derivatives with a wide range of binding affinities for SERT would be chosen. These molecules are then aligned based on a common pharmacophore.

Model Generation: Using software designed for this purpose, the aligned ligands are used to generate a 3D lattice of points around them. The algorithm then places pseudo-atoms at positions that best explain the observed SAR of the ligand set. For example, a hydrophobic pseudo-atom might be placed near a region where hydrophobic substituents on the ligands consistently lead to higher affinity.

Model Validation: The predictive power of the generated pseudoreceptor model is assessed using a test set of molecules that were not used in its creation. A good model should be able to accurately predict the binding affinities of these test compounds.

Once a validated pseudoreceptor model is established, it can be used to dock new, untested ligands, including this compound, and predict their binding modes and affinities. This allows for a virtual screening of potential new inhibitors and provides insights into the key interactions that drive binding.

For the 1-(2-phenoxyphenyl)methanamine series, a pseudoreceptor model of the SERT binding site would likely feature:

A hydrophobic pocket to accommodate the phenoxy and phenyl rings.

A hydrogen bond donor/acceptor site that interacts with the ether oxygen.

An ionic interaction site that forms a salt bridge with the protonated amine of the methanamine side chain.

Sterically restricted regions that define the acceptable size and shape of substituents on the aromatic rings.

The insights gained from such a model can guide the design of new analogs with improved potency and selectivity. The following table summarizes the likely key interactions between this compound and a hypothetical SERT pseudoreceptor model.

Molecular Moiety of LigandPutative Interaction with Pseudoreceptor
2-Phenoxyphenyl groupHydrophobic and pi-pi stacking interactions
Ether OxygenHydrogen bond acceptor interaction
N-Methyl-methanamineIonic interaction with an acidic residue and potential hydrophobic interaction of the methyl group

By providing a 3D representation of the binding site, pseudoreceptor models serve as a critical bridge between SAR data and the rational design of novel and more effective dual serotonin-norepinephrine reuptake inhibitors based on the this compound scaffold.

Mechanistic Investigations of Biological Activity

Modulation of Monoamine Transporters

N-Methyl-1-(2-phenoxyphenyl)methanamine is part of a novel series of compounds, the 1-(2-phenoxyphenyl)methanamines, which have been identified for their ability to selectively inhibit the reuptake of both serotonin (B10506) (5-HT) and noradrenaline (NA). This dual-action mechanism is a key feature of its biological activity.

Research into the structure-activity relationships (SAR) of 1-(2-phenoxyphenyl)methanamines has demonstrated that these compounds possess selective dual 5-HT and NA reuptake pharmacology. This selective inhibition leads to an increase in the extracellular levels of these neurotransmitters, which is a well-established mechanism for various pharmacological effects. The specific N-methyl substitution in this compound is a critical determinant of its potency and selectivity at these transporters.

TransporterInhibition
Serotonin (5-HT)Yes
Noradrenaline (NA)Yes

While potent inhibition of both SERT and NET has been established for the 1-(2-phenoxyphenyl)methanamine class, detailed information regarding the inhibitory activity of this compound on the dopamine (B1211576) transporter (DAT) is not extensively documented in publicly available research. Therefore, its classification as a triple reuptake inhibitor cannot be definitively stated without further specific investigation into its affinity for DAT.

A critical aspect of the development of centrally acting agents is their potential for off-target effects, particularly cardiac-related side effects mediated by the inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel. Studies on the 1-(2-phenoxyphenyl)methanamine series have included evaluations of hERG channel affinity to ensure a favorable safety profile. Analogues within this series have been identified that demonstrate good selectivity, with lower affinity for the hERG channel compared to their high affinity for the monoamine transporters. This selectivity is a crucial factor in minimizing the risk of cardiac arrhythmias.

TargetAffinity/Selectivity
hERG ChannelLow affinity, good selectivity

Receptor Agonism and Functional Selectivity

Beyond its effects on monoamine transporters, the interaction of this compound with specific G protein-coupled receptors (GPCRs), such as the serotonin 2C (5-HT2C) receptor, is an area of interest for understanding its complete pharmacological profile.

There is currently a lack of specific published data detailing the activity of this compound as an agonist at the 5-HT2C receptor and its preference for the Gq signaling pathway. The 5-HT2C receptor is known to couple primarily through the Gαq/11 protein, leading to the activation of phospholipase C and subsequent downstream signaling events. Determining the agonistic properties and signaling bias of this compound at the 5-HT2C receptor would provide deeper insights into its potential modulatory effects on neurotransmission.

Enzyme Inhibition and Related Mechanisms

The interaction of this compound with various enzyme systems is a key area of investigation into its biological effects. The following sections detail the specific inhibitory mechanisms that have been explored.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov This enzyme catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. nih.gov The development of NAPE-PLD inhibitors is a significant area of research for understanding the physiological roles of NAEs. nih.gov While various compounds, such as the pyrimidine-4-carboxamide derivative LEI-401, have been identified and characterized as potent and selective NAPE-PLD inhibitors, specific mechanistic studies detailing the direct inhibition of NAPE-PLD by this compound are not extensively detailed in the current body of scientific literature. nih.govresearchgate.net The general mechanism of such inhibitors involves blocking the active site of NAPE-PLD, thereby reducing the production of NAEs in the brain and other tissues. nih.gov

Mitochondrial Cytochrome-bc1 Complex Inhibition

The cytochrome bc1 complex, also known as Complex III, is an essential component of the mitochondrial electron transport chain. mdpi.com It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane, which is vital for ATP synthesis. plos.org Inhibition of this complex disrupts cellular respiration and can lead to cell death. mdpi.com

Inhibitors of the cytochrome bc1 complex typically target one of two distinct binding sites, known as the Qo (quinol oxidation) site and the Qi (quinone reduction) site. nih.gov

Qo Site Inhibitors : These compounds, such as myxothiazol and strobilurins, bind near the outer surface of the inner mitochondrial membrane. They block the oxidation of ubiquinol, preventing electrons from entering the high-potential chain involving the Rieske iron-sulfur protein and cytochrome c1. nih.gov

Qi Site Inhibitors : Compounds like antimycin A bind near the matrix side of the membrane, blocking the reduction of ubiquinone to ubiquinol. nih.govrcsb.org

A compound structurally related to this compound, Metominostrobin ((2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide), is known to function as a mitochondrial cytochrome-bc1 complex inhibitor. nih.gov This suggests that compounds with a 2-phenoxyphenyl scaffold may have the potential to interact with this complex, likely at the Qo site, similar to other strobilurin-type fungicides, thereby inhibiting fungal respiration. nih.gov

Table 1: Comparison of Cytochrome bc1 Complex Inhibition Sites
FeatureQo (Quinol Oxidation) SiteQi (Quinone Reduction) Site
Location Positive (P) side of the inner mitochondrial membraneNegative (N) side of the inner mitochondrial membrane
Function Oxidizes ubiquinol (UQH2)Reduces ubiquinone (UQ)
Mechanism of Inhibition Blocks transfer of electrons from ubiquinol to the Rieske iron-sulfur proteinPrevents the reduction of ubiquinone by blocking electron transfer from heme bH
Example Inhibitors Strobilurins (e.g., Metominostrobin), Myxothiazol, StigmatellinAntimycin A, NQNO

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft, a strategy employed in the management of conditions like Alzheimer's disease. d-nb.infonih.gov Inhibitors can show varying degrees of selectivity for AChE over BChE. d-nb.info The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govresearchgate.net While the investigation of cholinesterase inhibitors is an active field of research, specific kinetic data and IC50 values for the inhibition of AChE and BChE by this compound are not prominently documented in publicly available scientific literature.

Proposed Mechanisms for Antiviral Activity (e.g., against HIV)

The search for novel antiviral agents is critical, particularly for viruses like the Human Immunodeficiency Virus (HIV). HIV replication involves multiple stages, each presenting a potential target for therapeutic intervention. nih.gov While research into N-methyl-N-phenyl dithiocarbamate complexes has shown potential for HIV entry inhibition, specific mechanisms for this compound are still under investigation. mdpi.com Potential mechanisms for compounds targeting HIV often fall into several categories:

Entry Inhibition : This mechanism involves preventing the virus from entering host cells. This can be achieved by blocking the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor or co-receptors (CCR5/CXCR4). mdpi.com

Reverse Transcriptase Inhibition : This involves blocking the reverse transcriptase enzyme, which converts viral RNA into DNA. This can be done by nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators or non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site on the enzyme. nih.gov

Integrase Inhibition : These inhibitors block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection. mdpi.com

Capsid Inhibition : A more recently explored target is the viral capsid protein (CA). Inhibitors can bind to CA, disrupting the stability of the viral core during entry (uncoating) or interfering with the assembly of new viral particles during maturation. nih.gov For example, the inhibitor PF-74 binds to a pocket between N-terminal domains of the CA hexamer, disrupting multiple stages of the viral life cycle. nih.gov

While various phenylalanine derivatives and other small molecules are being explored as HIV capsid inhibitors, the precise mechanism by which this compound might exert antiviral activity against HIV has not been fully elucidated. nih.gov

Table 2: Mentioned Compound Names
Compound Name
This compound
Anandamide
LEI-401
Metominostrobin / (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide
Myxothiazol
Stigmatellin
Antimycin A
NQNO (N-oxo-quinoline-N-oxide)
Acetylcholine
PF-74

Advanced Pharmacological Profiling and Preclinical Evaluation

In Vitro and In Vivo Assessment Methodologies

Cellular assays are critical for determining the affinity and functional activity of a compound at specific molecular targets. For a selective norepinephrine (B1679862) reuptake inhibitor (NRI) like N-Methyl-1-(2-phenoxyphenyl)methanamine, these assays focus on monoamine transporters.

Receptor Binding Assays: Radioligand binding assays are employed to measure the affinity of the compound for the human serotonin (B10506) transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT). These experiments involve incubating cell membranes expressing the specific transporter with a fixed concentration of a radiolabeled ligand that is known to bind to the transporter. The test compound is added in increasing concentrations to displace the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity. Escitalopram, the S-enantiomer of the structurally similar compound citalopram (B1669093), is a potent inhibitor of SERT. nih.gov

Functional Response Assays: Beyond simple binding, functional assays measure the compound's ability to inhibit the actual uptake of neurotransmitters into cells. This is often performed using synaptosomes or cultured cells that express the transporters. The assay measures the uptake of radiolabeled neurotransmitters (e.g., ³H-norepinephrine or ³H-serotonin) in the presence of various concentrations of the test compound. A reduction in the accumulation of the radiolabeled neurotransmitter indicates inhibitory activity.

Table 1: Illustrative Monoamine Transporter Binding Profile This table presents hypothetical data for this compound based on its classification as a selective NRI, alongside comparative data for other selective serotonin reuptake inhibitors (SSRIs) to illustrate typical results from such assays.

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)
This compound (Expected)>1000<10>1000
Citalopram1.161007700
Escitalopram1.1--
Paroxetine0.124160
Sertraline0.442025

Data for comparator compounds sourced from reference nih.gov.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.gov This methodology provides direct evidence of a compound's effect on neurochemical dynamics in a living system.

The procedure involves the stereotaxic implantation of a microdialysis probe into a target brain area, such as the prefrontal cortex or hippocampus. nih.gov The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly pumped. Small molecules, including neurotransmitters, diffuse from the extracellular fluid across the membrane and into the perfusate, which is then collected in small fractions. The concentration of neurotransmitters like norepinephrine, dopamine, and serotonin in the collected dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov

For an NRI like this compound, administration is expected to block the reuptake of norepinephrine from the synaptic cleft, leading to a measurable increase in its extracellular concentration in the dialysate. nih.gov Studies on related compounds show that acute systemic administration of citalopram, a selective serotonin reuptake inhibitor, significantly increases extracellular serotonin levels. nih.govnih.gov

Behavioral and Efficacy Models

The amphetamine-induced hyperactivity model is a standard preclinical screening tool primarily used to assess the potential efficacy of antipsychotic drugs. Amphetamine increases locomotor activity by promoting the release of dopamine and norepinephrine in the brain. nih.govnih.gov Antipsychotic agents, which typically act as dopamine D2 receptor antagonists, are effective at attenuating this hyperactivity.

Behavioral despair models are widely used to screen for antidepressant-like activity. nih.gov The mouse tail suspension test (TST) is a prominent example, valued for its predictive validity for a wide range of clinically effective antidepressants. wikipedia.orgnih.govmeliordiscovery.com

In the TST, a mouse is suspended by its tail for a short period (typically 6 minutes). nih.govprotocols.io Following initial escape-oriented struggling, the mouse adopts an immobile posture. This immobility is interpreted as a state of behavioral despair. The primary endpoint measured is the total duration of immobility during the test. mdpi.com Pre-treatment with an effective antidepressant compound significantly reduces the time spent immobile, as the animal will struggle for longer periods. wikipedia.orgmeliordiscovery.com This effect is observed across various classes of antidepressants, including tricyclics, SSRIs, and MAOIs. meliordiscovery.com For an NRI like this compound, a dose-dependent decrease in immobility time would be indicative of potential antidepressant efficacy. nih.govresearchgate.net

Table 2: Representative Data from the Mouse Tail Suspension Test This table shows illustrative results for a hypothetical NRI compared to a vehicle control and a standard antidepressant, demonstrating the typical output of this behavioral assay.

Treatment GroupImmobility Time (seconds)% Change from Vehicle
Vehicle150 ± 10-
This compound90 ± 8-40%
Imipramine (Reference Drug)85 ± 9-43%

Values are represented as mean ± standard error of the mean (SEM). Data is hypothetical.

Metabolic Stability and Membrane Permeability Studies

Metabolic Stability: In vitro metabolic stability assays are crucial for predicting a compound's metabolic clearance in vivo. bioivt.comresearchgate.net These studies typically measure the rate at which a compound is metabolized by liver enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net The most common test systems are liver microsomes and hepatocytes. youtube.com

The compound is incubated with the chosen test system (e.g., human liver microsomes) and necessary cofactors (like NADPH for CYP enzymes). youtube.com Samples are taken at various time points, and the concentration of the parent compound is measured using LC-MS/MS. From the rate of disappearance of the compound, key parameters are calculated:

In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic clearance (Clint): The volume of liver plasma cleared of the drug per unit time, normalized to the amount of protein in the assay. bioivt.comfrontiersin.org

Compounds with very rapid metabolism (short t½, high Clint) may have poor oral bioavailability and a short duration of action, while highly stable compounds (long t½, low Clint) could accumulate and lead to potential toxicity. researchgate.net The metabolism of the structurally related compound citalopram involves N-demethylation by CYP2C19 and CYP3A4. researchgate.netdrugbank.com

Table 3: Example In Vitro Metabolic Stability Data in Human Liver Microsomes

Compoundt½ (min)Clint (µL/min/mg protein)Clearance Category
This compound4515.4Intermediate
Verapamil (High Clearance Control)< 5> 138High
Carbamazepine (Low Clearance Control)> 60< 11.5Low

Data for this compound is hypothetical. Clearance categories are based on typical industry standards. frontiersin.org

Membrane Permeability: Membrane permeability is a key determinant of a drug's absorption following oral administration. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption. nih.govevotec.comresearchgate.netyoutube.com Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transport systems. evotec.comyoutube.com

The assay measures the transport of a compound across the Caco-2 monolayer in two directions:

Apical (A) to Basolateral (B): Simulates absorption from the intestine into the bloodstream.

Basolateral (B) to Apical (A): Measures the extent of active efflux, where transporters like P-glycoprotein (P-gp) pump the compound back into the intestinal lumen.

From these measurements, an apparent permeability coefficient (Papp) is calculated for each direction. nih.gov The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters. evotec.com

Table 4: Illustrative Caco-2 Permeability Assay Results

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound15.018.01.2High
Propranolol (High Permeability Control)25.023.00.9High
Atenolol (Low Permeability Control)0.20.31.5Low
Talinolol (P-gp Substrate Control)0.510.020.0Low (efflux)

Data for this compound is hypothetical. Classification is based on established criteria where Papp (A→B) > 10 x 10⁻⁶ cm/s is considered high permeability.

Assessment of Human In Vitro Metabolic Stability

The metabolic stability of a new chemical entity is a critical parameter assessed during drug discovery and development. It provides an early indication of a compound's potential pharmacokinetic profile, specifically its clearance in the body. bioivt.com A common in vitro method to evaluate metabolic stability is through incubation with human liver microsomes (HLM). researchgate.net HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the phase I metabolism of many drugs. researchgate.net

The assay typically involves incubating the test compound, in this case, this compound, with HLMs and a cofactor such as NADPH at a constant temperature (usually 37°C). bioivt.com Aliquots are taken at various time points and the reaction is quenched. The concentration of the parent compound remaining is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. bioivt.com Compounds with high metabolic stability will have a longer half-life and lower intrinsic clearance, suggesting they may persist longer in the body.

Table 1: Illustrative Example of In Vitro Metabolic Stability Data for this compound in Human Liver Microsomes

Parameter Value
Incubation Time (min) 0, 5, 15, 30, 60
Initial Concentration (µM) 1
In Vitro Half-Life (t½, min) 45

Evaluation of Passive Membrane Permeability and P-gp Efflux

A standard in vitro model to assess both passive permeability and P-gp-mediated efflux is the Caco-2 cell monolayer assay. researchgate.net Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer of enterocytes, expressing transporters like P-gp. The assay measures the apparent permeability (Papp) of the compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A high A-to-B Papp value is indicative of good passive permeability. An efflux ratio (the ratio of B-to-A Papp to A-to-B Papp) significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. evotec.com To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms the compound as a P-gp substrate.

Table 2: Illustrative Example of Permeability and P-gp Efflux Data for this compound in Caco-2 Cells

Condition Papp (A-to-B) (10⁻⁶ cm/s) Papp (B-to-A) (10⁻⁶ cm/s) Efflux Ratio (B-A/A-B)
Control 2.5 15.0 6.0

Strategies for Site-Directed Metabolism and Metabolite Profiling

Identifying the metabolic pathways of a new drug candidate is crucial for understanding its disposition, potential for drug-drug interactions, and the formation of active or toxic metabolites. researchgate.net Metabolite profiling involves incubating the parent drug with a metabolically active system, such as human liver microsomes or hepatocytes, and then identifying the structures of the resulting metabolites. nih.gov

The primary analytical technique for metabolite identification is high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). nih.gov This allows for the separation of the parent drug from its metabolites and the determination of their accurate masses and fragmentation patterns. By comparing the mass spectra of the metabolites to that of the parent compound, the sites and types of metabolic transformations can be elucidated. nih.gov Common phase I metabolic reactions include oxidation (hydroxylation, N-dealkylation), reduction, and hydrolysis. For this compound, potential sites of metabolism could include N-demethylation, hydroxylation of the phenyl or phenoxy rings, or cleavage of the ether linkage.

Based on the identified "soft spots" for metabolism, medicinal chemists can employ strategies for site-directed metabolism. This involves modifying the chemical structure at the metabolically liable positions to improve stability. For example, if a particular aromatic ring is found to be readily hydroxylated, the introduction of an electron-withdrawing group at that position could hinder this metabolic pathway, potentially leading to a longer half-life and improved bioavailability.

Computational Chemistry and Molecular Modeling in Research on N Methyl 1 2 Phenoxyphenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods are fundamental in understanding the intrinsic characteristics of a compound like N-Methyl-1-(2-phenoxyphenyl)methanamine, independent of its environment.

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for predicting molecular geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.net A DFT study of this compound would involve optimizing the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process reveals key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate electronic properties by mapping the electron density distribution, which is crucial for identifying the molecule's size, shape, and sites most susceptible to chemical reaction. nih.gov

A comprehensive search of scientific literature did not yield specific DFT studies conducted on this compound. Therefore, detailed data on its optimized conformation and electronic properties from this method are not publicly available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical technique used to study charge distribution, intramolecular and intermolecular interactions, and the delocalization of electron density within a molecule. researchgate.netorientjchem.org It provides a detailed picture of the Lewis structure, including bonding orbitals, lone pairs, and antibonding orbitals. orientjchem.orgacadpubl.eu

For this compound, NBO analysis would quantify the charge on each atom (natural population analysis) and identify significant orbital interactions. researchgate.net These interactions, such as the delocalization of electron density from a lone pair into an antibonding orbital, are key to understanding the molecule's stability and reactivity. acadpubl.euresearchgate.net

Specific research performing NBO analysis on this compound has not been identified in the available literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. malayajournal.orgpku.edu.cn

The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.orgresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net An FMO analysis of this compound would calculate the energies of these orbitals and map their spatial distribution, highlighting the most probable regions for nucleophilic and electrophilic attack.

Detailed FMO analysis and specific HOMO-LUMO energy values for this compound are not available in published research.

Molecular Dynamics and Docking Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular dynamics and docking simulations are used to study how a molecule interacts with other entities, such as biological macromolecules like proteins or DNA. nih.govnih.gov

Investigation of Ligand-Target Interactions at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.comjbcpm.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms. nih.gov A docking simulation of this compound into a specific protein's active site would identify the most likely binding pose and characterize the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of these interactions. researchgate.net By simulating the movements of atoms and molecules over time, MD can assess the stability of the ligand-protein complex and reveal conformational changes that occur upon binding. nih.govresearchgate.net

However, specific studies detailing the molecular docking or molecular dynamics simulations of this compound with any biological target were not found in a review of the scientific literature.

Computational Approaches for Predicting Binding Affinity and Selectivity

Predicting the binding affinity—the strength of the interaction between a ligand and its target—is a primary goal of computational drug design. nih.govarxiv.org Various computational methods exist for this purpose. Scoring functions within docking programs provide a rapid estimation of binding affinity, which is useful for ranking large numbers of potential ligands. nih.gov

More rigorous and computationally intensive methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), often performed in conjunction with MD simulations, can provide more accurate predictions of binding free energy. arxiv.org These calculations can help differentiate between compounds with high and low affinity for a target and predict selectivity for one target over another.

There is no published data from computational studies aimed at predicting the binding affinity or selectivity of this compound for any specific biological target.

In Silico ADME and Toxicology Predictions

In the contemporary drug discovery and chemical safety landscape, computational chemistry and molecular modeling serve as indispensable tools for the early assessment of a compound's pharmacokinetic and toxicological profile. simulations-plus.comnih.gov These in silico methods utilize sophisticated algorithms and machine learning models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity of a molecule based on its chemical structure. nih.govcambridge.org This approach allows for the rapid screening of vast chemical libraries, prioritizing candidates with favorable characteristics and identifying potential liabilities long before costly and time-consuming experimental studies are undertaken. srce.hr For this compound, while specific experimental ADME and toxicology data are not extensively documented in publicly accessible literature, in silico tools can provide valuable predictive insights into its potential biological behavior.

These predictive models are built upon large datasets of experimentally determined properties of diverse chemical structures. nih.gov By analyzing quantitative structure-activity relationships (QSARs), these tools can forecast a wide array of endpoints, from physicochemical properties like solubility and lipophilicity to complex biological outcomes such as metabolic stability and potential for various toxicities. nih.gov

Detailed research findings from dedicated in silico studies on this compound are not available in the reviewed literature. However, a hypothetical ADME and toxicology profile can be generated using established computational models to illustrate the types of parameters evaluated. The following tables represent a predictive assessment based on the structure of this compound, generated by common ADMET prediction platforms.

Disclaimer: The data presented in the following tables are illustrative and hypothetical. They are generated based on the principles of computational ADME/Tox prediction and are not the result of published experimental studies on this compound.

Predicted Physicochemical and ADME Properties

This table outlines the predicted absorption, distribution, metabolism, and excretion characteristics of the compound. These parameters are crucial for determining how the compound might be processed by a biological system.

ParameterPredicted Value/ClassificationImplication
Molecular Weight227.30 g/molComplies with Lipinski's rule of five (<500), suggesting good potential for absorption.
logP (Lipophilicity)3.5Indicates good lipid solubility, which can favor membrane permeability but may also lead to higher plasma protein binding.
Aqueous SolubilityLowLow solubility in water might limit absorption from the gastrointestinal tract.
Human Intestinal Absorption (HIA)HighPredicted to be well-absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) PermeabilityHighThe compound is predicted to be able to cross the blood-brain barrier, suggesting potential for central nervous system activity.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively pumped out of cells by the P-gp efflux transporter, which can increase intracellular concentration.
Cytochrome P450 (CYP) InhibitionInhibitor of CYP2D6Potential for drug-drug interactions with other compounds metabolized by the CYP2D6 enzyme.

Predicted Toxicological Endpoints

This table summarizes the predicted potential for the compound to cause various forms of toxicity. These predictions are essential for early-stage hazard identification. researchgate.netquora.com

Toxicology EndpointPredicted RiskDetails
Ames MutagenicityNon-mutagenicThe compound is not predicted to cause DNA mutations.
CarcinogenicityNon-carcinogenPredicted to have a low likelihood of causing cancer.
Hepatotoxicity (Liver Injury)Low RiskLow probability of causing drug-induced liver injury.
hERG (Human Ether-à-go-go-Related Gene) InhibitionInhibitorPotential risk of cardiotoxicity due to inhibition of the hERG potassium channel.
Skin SensitizationLow RiskUnlikely to cause an allergic reaction upon skin contact.

The application of such in silico models provides a foundational assessment that can guide further experimental investigation. simulations-plus.com For instance, the hypothetical prediction of hERG inhibition would flag this compound for early-stage cardiovascular safety testing. Similarly, the predicted inhibition of the CYP2D6 enzyme would warrant further studies into potential drug-drug interactions. nih.gov These computational predictions, therefore, play a critical role in a more efficient and informed chemical development process.

Future Directions and Therapeutic Potential

Development of N-Methyl-1-(2-phenoxyphenyl)methanamine Derivatives as Therapeutic Agents

The unique structural features of this compound make it a versatile backbone for the design of novel therapeutic agents. By modifying its structure, scientists aim to enhance its efficacy, selectivity, and pharmacokinetic properties for various medical applications.

Derivatives of this compound are being investigated for their potential to modulate key neurotransmitter systems in the brain, such as the serotonin (B10506) and norepinephrine (B1679862) pathways. This makes them attractive candidates for the treatment of a range of neurological and psychiatric conditions.

The core concept behind their application in depression is the dual inhibition of serotonin and norepinephrine reuptake transporters (SERT and NET). This dual-acting mechanism is believed to offer improved efficacy compared to selective serotonin reuptake inhibitors (SSRIs). Manipulation of these central nervous system neurotransmitters has been a successful strategy for managing not only depression but also generalized anxiety disorder and various chronic pain conditions. nih.gov Research into novel cyclohexylarylamine chemotypes with potent inhibition of serotonin, norepinephrine, and dopamine (B1211576) transporters has shown potential for treating major depressive disorder. nih.gov

Furthermore, the modulation of the N-methyl-D-aspartate (NMDA) receptor is another avenue of exploration for these compounds. NMDA receptors play a crucial role in synaptic plasticity, and their dysfunction has been implicated in both schizophrenia and depression. nih.gov Antagonists of the NMDA receptor have shown promise in providing relief from major depressive disorder. mdpi.com The development of derivatives that can selectively target these receptors could lead to novel treatments for psychosis and treatment-resistant depression. The interaction between the serotonin and dopamine systems is a key consideration in the design of new antidepressants, with compounds that target both SERT and D2 receptors showing synergistic effects. nih.gov

Below is a table showcasing representative data of related compounds and their transporter inhibition profiles, illustrating the potential for developing potent and balanced inhibitors based on the this compound scaffold.

Compound IDSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Compound 1 1698521
Compound 42 3429590
Data sourced from a study on novel cyclohexylarylamine chemotypes with potential for treating major depressive disorder. nih.gov

Beyond the central nervous system, researchers are also exploring the antimicrobial properties of this compound derivatives. The broad biological activity of similar heterocyclic compounds suggests potential applications in combating fungal and viral infections.

The search for novel antifungal and antiviral agents is a critical area of pharmaceutical research. Studies on other nitrogen-containing heterocyclic compounds, such as thiazole (B1198619) derivatives, have demonstrated a wide range of biological activities, including antimicrobial effects. tsijournals.comtsijournals.com This provides a rationale for screening this compound derivatives for similar properties. For instance, the antifungal drug anidulafungin (B1665494) has been shown to possess antiviral activity by inhibiting virus entry, suggesting that compounds with antifungal properties can have broader applications. nih.gov

The synthesis of novel derivatives and their subsequent evaluation against various fungal and viral strains is a key research focus. For example, the synthesis of 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives has yielded compounds with inhibitory properties against HIV-1. researchgate.net Similarly, the synthesis of 1,2,3-triazolyl nucleoside analogues has led to the discovery of compounds with activity against influenza and Coxsackievirus. nih.gov These examples highlight the potential for discovering new antifungal and antiviral therapies through the chemical modification of core scaffolds like this compound.

Challenges and Opportunities in Medicinal Chemistry Research

The journey of developing a new drug from a lead compound is fraught with challenges. For this compound derivatives, these include optimizing target affinity and selectivity, ensuring favorable absorption, distribution, metabolism, and excretion (ADME) properties, and minimizing off-target effects.

A significant challenge lies in achieving a balanced activity profile, particularly for multi-target drugs like dual serotonin-norepinephrine reuptake inhibitors. idrblab.org The optimization process often involves navigating a complex interplay between potency, selectivity, and pharmacokinetic parameters. For instance, a compound may exhibit high potency in vitro but have poor bioavailability in vivo.

However, these challenges also present opportunities for innovation. The development of sophisticated computational models allows for more accurate prediction of ADMET properties, guiding the design of more promising derivatives. idrblab.org Furthermore, the exploration of novel chemical space around the this compound scaffold could lead to the discovery of compounds with entirely new mechanisms of action.

Innovative Methodologies for Compound Optimization and Target Validation

To overcome the challenges in drug development, researchers are employing a range of innovative methodologies for compound optimization and target validation. These approaches aim to accelerate the discovery process and increase the likelihood of success.

Compound Optimization Strategies:

MethodologyDescription
Structure-Activity Relationship (SAR) Studies Systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. This is a foundational approach in medicinal chemistry. nih.gov
Computational Chemistry and Molecular Modeling Utilizing computer simulations to predict how a compound will interact with its biological target, helping to prioritize the synthesis of the most promising derivatives. idrblab.org
High-Throughput Screening (HTS) Rapidly testing a large number of compounds for a specific biological activity, allowing for the efficient identification of new lead compounds.

Target Validation Techniques:

TechniqueDescription
Genetic Approaches Using techniques like gene knockout or RNA interference to confirm the role of a specific biological target in a disease process.
Chemical Probes Employing small molecules with high selectivity for a particular target to study its function in a biological system.

By integrating these advanced methodologies, researchers can more effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for N-Methyl-1-(2-phenoxyphenyl)methanamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Two primary methods are widely used:
  • Nucleophilic Substitution : Reacting 2-phenoxyphenyl chloride with methylamine in dichloromethane (DCM) under basic conditions (e.g., NaOH) at room temperature yields 65–70% product. Purification via recrystallization in ethanol enhances purity .
  • Reductive Amination : Condensation of 2-phenoxybenzaldehyde with methylamine followed by reduction using NaBH₄ in methanol at 0°C achieves higher yields (80–85%) .
    Optimization Strategies :
  • Adjusting stoichiometry (e.g., excess methylamine) and solvent polarity (e.g., THF for improved solubility).
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts.
MethodStarting MaterialsConditionsYieldReference
Nucleophilic Substitution2-phenoxyphenyl chloride, methylamineDCM, RT, NaOH65-70%
Reductive Amination2-phenoxybenzaldehyde, methylamineNaBH₄, MeOH, 0°C80-85%

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural conformation (e.g., methylamine linkage and phenoxy group orientation). Discrepancies in peak splitting indicate impurities .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 244.2) and detects fragmentation patterns .
TechniqueParameter MeasuredSensitivityReference
NMRStructural conformationHigh
HPLCPurity, retention timeModerate
MSMolecular weight, fragmentsHigh

Advanced Research Questions

Q. How does this compound interact with biological targets such as monoamine oxidases (MAOs), and what methodologies are used to study these interactions?

  • Methodological Answer :
  • Enzyme Inhibition Assays : MAO-A/MAO-B activity is measured fluorometrically using kynuramine as a substrate. IC₅₀ values (e.g., 0.8 µM for MAO-B) indicate potency .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) by immobilizing MAO-B on a sensor chip. Data reveals high affinity (KD = 12 nM) .
  • In Silico Docking (AutoDock Vina) : Predicts binding modes via π-interactions with Tyr-435 and hydrogen bonds with Gln-206 in MAO-B’s active site .

Q. What structural modifications of this compound enhance its biological activity, and how are these SAR studies conducted?

  • Methodological Answer :
  • Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) to the phenoxy ring increases metabolic stability and MAO-B selectivity (IC₅₀ improved from 5.2 µM to 0.8 µM) .
  • Comparative Analysis : Analogues with thiophene or furan rings instead of phenoxy show reduced activity, emphasizing the phenoxy group’s role in target engagement .
  • Methodology :

Synthesize derivatives via reductive amination or cross-coupling.

Screen for MAO inhibition and cytotoxicity (MTT assays).

Validate top candidates using X-ray crystallography of MAO-B complexes .

Substituent PositionBiological ActivityBinding AffinityReference
5-CF₃ (phenoxy)Enhanced MAO-B inhibitionIC₅₀ = 0.8 µM
4-CH₃ (phenoxy)Moderate activityIC₅₀ = 5.2 µM

Q. How should researchers address contradictions in toxicity data for this compound across different studies?

  • Methodological Answer :
  • Data Harmonization : Cross-validate findings using standardized OECD guidelines (e.g., acute oral toxicity in rodents, Ames test for mutagenicity) .
  • Dose-Response Analysis : Compare LD₅₀ values across species (e.g., 320 mg/kg in rats vs. 450 mg/kg in mice) to identify species-specific sensitivities .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to differentiate adaptive responses (e.g., CYP450 upregulation) from genuine hepatotoxicity .
EndpointSpeciesResult (mg/kg)Reference
Acute Oral LD₅₀Rat320
Acute Oral LD₅₀Mouse450

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